2-Aminonicotinic acid

Catalog No.
S597255
CAS No.
5345-47-1
M.F
C6H6N2O2
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminonicotinic acid

CAS Number

5345-47-1

Product Name

2-Aminonicotinic acid

IUPAC Name

2-aminopyridine-3-carboxylic acid

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10)

InChI Key

KPIVDNYJNOPGBE-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N)C(=O)O

Synonyms

2-Amino-3-pyridinecarboxylic Acid; NSC 3049;

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)O

The exact mass of the compound 2-Aminonicotinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3049. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. It belongs to the ontological category of aminonicotinic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminonicotinic acid (CAS 5345-47-1) is a bifunctional pyridine derivative characterized by adjacent amino and carboxylic acid groups. In the solid state, it exists as a zwitterion, which dictates its high thermal stability and unique solubility profile compared to neutral benzene analogs. Industrially and synthetically, it is primarily procured as a foundational building block for the construction of complex nitrogenous heterocycles, most notably the pyrido[2,3-d]pyrimidine (5-deaza-pteridine) scaffold. Its amphoteric nature and ortho-substitution pattern also make it a highly predictable bidentate or tridentate ligand for advanced metal-organic frameworks (MOFs) and coordination polymers, differentiating it from other aminopyridine positional isomers .

Substituting 2-aminonicotinic acid with its closest benzene analog, anthranilic acid, fundamentally alters downstream cyclization trajectories; for example, reactions that would yield pyrido[2,3-d]pyrimidines instead produce quinazolinones, stripping the resulting scaffold of a critical pyridine nitrogen required for kinase hinge-binding. Furthermore, attempting to substitute it with positional isomers like 6-aminonicotinic acid fails in coordination chemistry, as the para-like arrangement of functional groups in the 6-isomer prevents the formation of the rigid O,N-chelate rings necessary for stable, multi-dimensional metal-organic frameworks. Finally, its zwitterionic solid-state nature results in a melting point nearly 150 °C higher than anthranilic acid, meaning generic substitution will lead to premature thermal degradation in high-temperature synthetic workflows [1].

Precursor Suitability for 5-Deaza-Pteridine (Pyrido[2,3-d]pyrimidine) Scaffolds

In the synthesis of heterocyclic scaffolds for targeted therapies, utilizing 2-aminonicotinic acid via intermolecular aza-Wittig reactions or urea-mediated cyclization yields a pyrido[2,3-d]pyrimidine core. Substituting this precursor with anthranilic acid shifts the product to a quinazolinone. The retention of the pyridine nitrogen provides an essential hydrogen bond acceptor for kinase hinge-binding (e.g., in EGFR L858R/T790M inhibitors), drastically altering target affinity .

Evidence DimensionResulting Core Scaffold
Target Compound DataPyrido[2,3-d]pyrimidine (5-deaza-pteridine) core
Comparator Or BaselineAnthranilic acid (yields quinazolinone core)
Quantified DifferenceAddition of a critical pyridine nitrogen hydrogen-bond acceptor
ConditionsIntermolecular aza-Wittig reaction or urea-mediated cyclization

Crucial for procuring the correct building block when designing libraries targeting specific kinase hinge regions where quinazolinones exhibit poor binding.

Solid-State Thermal Stability and Zwitterionic Processability

X-ray diffraction and thermal analysis demonstrate that 2-aminonicotinic acid crystallizes as a zwitterion (protonated pyridine nitrogen), leading to a highly stable intermolecular hydrogen-bonded network. Consequently, it exhibits a decomposition melting point of 295–297 °C, which is approximately 150 °C higher than its neutral benzene analog, anthranilic acid (144–148 °C).

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data295–297 °C (zwitterionic solid state)
Comparator Or BaselineAnthranilic acid (144–148 °C)
Quantified Difference~150 °C higher thermal stability
ConditionsStandard atmospheric pressure, solid-state thermal analysis

Allows for higher-temperature processing and harsher reaction conditions during downstream synthesis without premature degradation.

Ligand Geometry for Bidentate/Tridentate Metal Coordination

The ortho-arrangement of the amino and carboxylic acid groups on the pyridine ring allows 2-aminonicotinic acid to act as a versatile O,N-chelating or O,O',N-bridging ligand. Compared to 6-aminonicotinic acid, which cannot form the same rigid chelate rings due to its substitution pattern, 2-aminonicotinic acid enables the predictable assembly of highly structured, multi-dimensional coordination polymers and luminescent metal complexes (e.g., with Ag(I) or Zn(II)) [1].

Evidence DimensionCoordination Modes
Target Compound DataForms rigid O,N-chelating and O,O',N-bridging structures
Comparator Or Baseline6-Aminonicotinic acid (sterically restricted to non-chelating bridging)
Quantified DifferenceEnables multi-dentate chelation from a single molecular face
ConditionsAqueous or solvothermal synthesis of transition metal complexes

Provides predictable structural control when procuring ligands for the synthesis of targeted metal-organic frameworks or luminescent materials.

Selective Enzyme Inhibition via Partial Imine Character

The 1-oxide derivative of 2-aminonicotinic acid acts as a chemically stable inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO). Unlike anthranilic acid derivatives, the 2-aminonicotinic acid core possesses a partial imine character that traps the enzyme in a catalytically inert state, achieving 74.0 ± 7.3% inhibition of quinolinic acid production in human brain homogenates at 10 μM [1].

Evidence Dimension3-HAO Inhibition (Quinolinic Acid Production)
Target Compound Data74.0 ± 7.3% inhibition at 10 μM
Comparator Or BaselineAnthranilic acid derivatives (different binding mechanism/lower stability)
Quantified DifferenceTraps enzyme in catalytically inert disposition via imine character
Conditions10 μM concentration, human brain homogenate assay

Validates the procurement of 2-aminonicotinic acid as a specialized core for developing stable antiexcitotoxic agents targeting the kynurenine pathway.

Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Directly leveraging its superiority over anthranilic acid in yielding nitrogen-rich heterocycles, 2-aminonicotinic acid is the required starting material for synthesizing pyrido[2,3-d]pyrimidine scaffolds. This is critical for developing targeted therapies, such as EGFR L858R/T790M inhibitors and CXCR3 antagonists, where the pyridine nitrogen is required for hinge-binding .

High-Temperature Synthesis of Nitrogen-Heterocycles

Because its zwitterionic solid-state structure provides a melting point of 295–297 °C, 2-aminonicotinic acid is the preferred precursor in aggressive, high-temperature cyclization reactions where lower-melting analogs like anthranilic acid would undergo premature thermal degradation .

Construction of Luminescent and Antimicrobial Coordination Polymers

Capitalizing on its ortho-substituted O,N-chelating geometry, this compound is utilized as a primary ligand in the solvothermal synthesis of multi-dimensional metal-organic frameworks (MOFs). It is specifically selected over 6-aminonicotinic acid to ensure rigid chelation with transition metals like Ag(I) and Zn(II) for antimicrobial and luminescent applications [1].

Development of Kynurenine Pathway Modulators

Due to the unique partial imine character of its core, 2-aminonicotinic acid is procured for the synthesis of 1-oxide derivatives that act as stable inhibitors of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), offering a distinct mechanistic advantage over anthranilic acid derivatives in neuropharmacology [2].

XLogP3

1.5

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5345-47-1

Wikipedia

2-aminonicotinic acid

General Manufacturing Information

3-Pyridinecarboxylic acid, 2-amino-: INACTIVE

Dates

Last modified: 08-15-2023

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